molecular formula C13H10N4O3 B2892704 (E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1285494-23-6

(E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2892704
CAS No.: 1285494-23-6
M. Wt: 270.248
InChI Key: SJPVPGYHXMIZKS-RIYZIHGNSA-N
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Description

The compound “(E)-3-(furan-2-yl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and two furan rings, which are oxygen-containing heterocyclic compounds. The “E” in the name indicates the geometry of the double bond, with the highest priority groups on opposite sides of the double bond .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and two furan rings. Pyrazole is a five-membered ring with two nitrogen atoms, and furan is a five-membered ring with an oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and furan rings. Both of these functional groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure .

Scientific Research Applications

Chemical Synthesis and Derivatives Formation (E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, the compound has been used as a precursor for the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles derivatives. These processes involve alkylating the compound with corresponding halo compounds to afford N-alkylated products. Moreover, its condensation with monosaccharide aldoses yields sugar hydrazones, which can cyclize to form oxadiazoline derivatives, highlighting its potential in synthesizing complex organic structures with applications in medicinal chemistry and material science (El-Essawy & Rady, 2011).

Antimicrobial and Anticancer Activities Compounds derived from this compound have been evaluated for their biological activities, including antimicrobial and anticancer properties. Research has demonstrated that these derivatives exhibit significant antimicrobial activity against a range of bacterial and fungal species. Some compounds have shown high cytotoxicity against cancer cell lines, such as the MCF-7 breast cancer cell line, indicating their potential as therapeutic agents in treating infectious diseases and cancer (Zaki, Al-Gendey, & Abdelhamid, 2018).

Molecular Docking and Pharmacological Potential Further studies involving molecular docking and pharmacological evaluations suggest that derivatives of this compound might possess significant biological activities. For example, molecular docking studies have identified that certain derivatives can bind effectively to biological targets, implying their potential as lead compounds in drug development. These findings underscore the importance of such compounds in the search for new and effective pharmacological agents (Karrouchi et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include investigating its potential uses in fields such as pharmaceuticals, materials science, or chemical synthesis .

Properties

IUPAC Name

5-(furan-2-yl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-13(17-14-8-9-3-1-5-19-9)11-7-10(15-16-11)12-4-2-6-20-12/h1-8H,(H,15,16)(H,17,18)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPVPGYHXMIZKS-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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